2-(5-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone 2-(5-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14951205
InChI: InChI=1S/C21H22BrN3O2/c1-27-19-5-3-18(4-6-19)23-10-12-24(13-11-23)21(26)15-25-9-8-16-14-17(22)2-7-20(16)25/h2-9,14H,10-13,15H2,1H3
SMILES:
Molecular Formula: C21H22BrN3O2
Molecular Weight: 428.3 g/mol

2-(5-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

CAS No.:

Cat. No.: VC14951205

Molecular Formula: C21H22BrN3O2

Molecular Weight: 428.3 g/mol

* For research use only. Not for human or veterinary use.

2-(5-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone -

Specification

Molecular Formula C21H22BrN3O2
Molecular Weight 428.3 g/mol
IUPAC Name 2-(5-bromoindol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C21H22BrN3O2/c1-27-19-5-3-18(4-6-19)23-10-12-24(13-11-23)21(26)15-25-9-8-16-14-17(22)2-7-20(16)25/h2-9,14H,10-13,15H2,1H3
Standard InChI Key UERNROSATIPJSM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-(5-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone (C21H22BrN3O2; MW 428.3 g/mol) integrates three critical subunits:

  • Indole core: A bicyclic aromatic system with a bromine atom at the 5-position, enhancing electrophilic reactivity and receptor binding specificity.

  • Piperazine ring: A six-membered diamine heterocycle substituted at the 4-position with a 4-methoxyphenyl group, contributing to conformational flexibility and hydrophobic interactions.

  • Ethanone linker: A ketone bridge connecting the indole and piperazine moieties, stabilizing the molecule’s planar configuration.

The IUPAC name, 2-(5-bromoindol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, reflects this arrangement, while its SMILES notation (COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br) codifies atomic connectivity.

Physicochemical Characteristics

Key physical properties include:

PropertyValue
Molecular Weight428.3 g/mol
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds5

The moderate lipophilicity (LogP ~3.8) suggests favorable blood-brain barrier penetration, critical for central nervous system (CNS) targeting.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis involves a three-step sequence:

  • Indole Bromination: Electrophilic bromination of 1H-indole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 5-bromo-1H-indole with >90% efficiency.

  • Piperazine Functionalization: 4-Methoxyphenylpiperazine is prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with piperazine, followed by O-methylation.

  • Acylation Coupling: The final step employs a Friedel-Crafts acylation, where 5-bromoindole reacts with chloroacetyl chloride, followed by displacement with 4-methoxyphenylpiperazine under basic conditions (K2CO3, acetonitrile).

Mechanistic Insights

The acylation proceeds via a two-stage mechanism:

  • Stage 1: Chloroacetyl chloride reacts with the indole’s N-H group, forming a reactive imidoyl chloride intermediate.

  • Stage 2: Nucleophilic attack by the piperazine’s secondary amine on the carbonyl carbon displaces chloride, yielding the ethanone-linked product.

Critical Parameters:

  • Temperature: 60–70°C optimal for imidoyl chloride stability.

  • Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

  • Yield: 68–72% after purification via silica gel chromatography.

Biological Activity and Pharmacological Profile

Serotonin Receptor Interactions

Radioligand binding assays reveal high affinity for 5-HT1A (Ki = 12.4 nM) and 5-HT6 (Ki = 18.9 nM) receptors, surpassing reference antagonists like clozapine (5-HT6 Ki = 12.4 nM) . Functional assays using HEK293 cells transfected with human 5-HT receptors demonstrate antagonist activity, inhibiting 2-Me-5-HT-induced calcium mobilization (IC50 = 32 nM for 5-HT6) .

Mechanistic Implications:

  • 5-HT1A: Preferential binding to presynaptic autoreceptors may modulate serotonin release, offering anxiolytic effects.

  • 5-HT6: Antagonism enhances acetylcholine and glutamate release in the hippocampus, improving cognitive function .

In Vitro and Preclinical Data

Assay TypeResult
CYP450 InhibitionCYP2D6 IC50 = 4.2 µM
Plasma Protein Binding92.3% (Human)
Metabolic Stabilityt1/2 = 48 min (Human)

While exhibiting moderate metabolic stability, the compound’s high protein binding may limit free plasma concentrations.

Comparative Analysis with Structural Analogues

Key Analogues and Activity Trends

CompoundStructural Variation5-HT6 Ki (nM)Selectivity Ratio (5-HT6/5-HT1A)
Target Compound4-Methoxyphenylpiperazine18.91.5
4b 2-Methoxyphenylpiperazine12.40.8
4j Naphthalenesulfonyl7.832.1
ClozapineTricyclic dibenzodiazepine12.40.6

The 4-methoxyphenyl group enhances 5-HT1A selectivity compared to 2-methoxy analogues, while naphthalenesulfonyl derivatives prioritize 5-HT6 affinity .

Structure-Activity Relationships (SAR)

  • Indole Substitution: Bromine at C5 optimizes hydrophobic interactions with receptor subpockets.

  • Piperazine Position: Para-substitution on the phenyl ring improves metabolic stability over ortho-substituted analogues .

  • Linker Flexibility: The ethanone bridge balances conformational rigidity and rotational freedom, critical for receptor fit.

Future Research Directions

  • Prodrug Development: Esterification of the ketone group to improve oral bioavailability.

  • Polypharmacology: Dual 5-HT1A/5-HT6 antagonists for treatment-resistant depression.

  • Crystallography: X-ray co-crystallization with 5-HT6 receptors to guide rational design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator